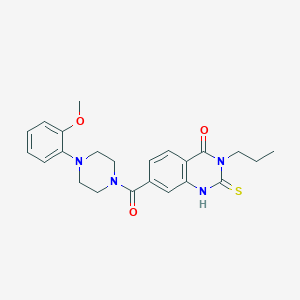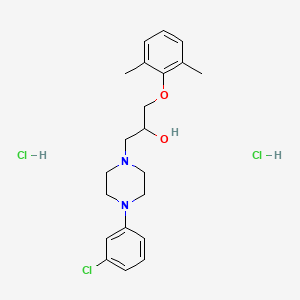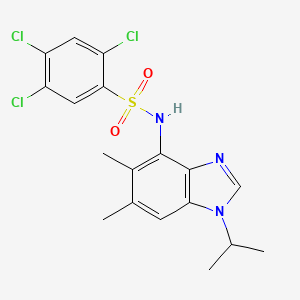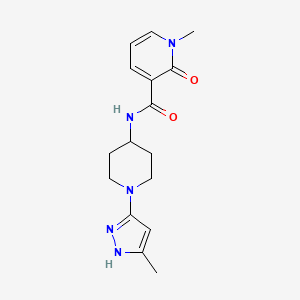
8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline, commonly known as CBDMQ, is a potent, selective, and reversible inhibitor of mammalian Ste20-like. It is a member of quinolines .
Molecular Structure Analysis
The molecular formula of 8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline is C18H23N3O2S. The molecular weight is 345.46. The IUPAC name is 8- [ [4- (2-phenylethyl)-1,4-diazepan-1-yl]sulfonyl]quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline include a molecular weight of 395.5 g/mol, XLogP3-AA of 3.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 5, Exact Mass of 395.16674822 g/mol, Monoisotopic Mass of 395.16674822 g/mol, Topological Polar Surface Area of 61.9 Ų, Heavy Atom Count of 28, Formal Charge of 0, Complexity of 585 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline, a compound featuring a quinoline core, plays a significant role in the realm of chemical synthesis and reactivity. The compound's utility is highlighted in the synthesis of various heterocyclic compounds, which are critical in the development of new pharmaceuticals and materials. For example, cyclopenta[b]quinolines and cyclohexa[b]quinolines can be synthesized through reactions involving α-diazo ketones, showcasing the quinoline derivatives' versatility in forming complex structures (Zhao et al., 2016). Additionally, the synthesis of dihydropyrrolo-[2,3-b]quinolines from similar reactants further illustrates the adaptability of quinoline derivatives in chemical transformations.
Antimicrobial Applications
Quinoline derivatives, including 8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline, have been investigated for their antimicrobial properties. The synthesis and characterization of metal chelates of quinoline derivatives have demonstrated potential antimicrobial activity, offering a promising avenue for developing new antibacterial agents (Patel, A. U., 2009). This suggests that quinoline-based compounds can be essential in the fight against infectious diseases by providing novel mechanisms of action against microbial pathogens.
Biological Activity and Pharmacological Potential
The exploration of quinoline derivatives extends into the pharmacological domain, where these compounds exhibit a range of biological activities. The modification of quinoline structures has led to the synthesis of compounds with enhanced antimicrobial efficacy. For instance, the synthesis of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has revealed compounds with significant activity against Gram-positive bacteria, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Catalysis and Chemical Transformations
The catalytic applications of quinoline derivatives are notable, especially in reactions involving sulfonylation. A novel method for C–H sulfonylation of quinolines using cobalt catalysts demonstrates the utility of quinoline derivatives in facilitating chemical transformations, offering a greener alternative to traditional sulfonylation methods (Wang et al., 2017). This highlights the role of quinoline derivatives in advancing sustainable chemical processes through catalysis.
Propiedades
IUPAC Name |
8-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,17-9-1-5-15-6-3-10-19-18(15)17)21-12-4-11-20(13-14-21)16-7-2-8-16/h1,3,5-6,9-10,16H,2,4,7-8,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMXCJLNSXCNDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)
![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2355237.png)
![3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2355238.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2355240.png)
![N-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355243.png)



![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)
![methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2355249.png)
![N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2355250.png)